5-[4-(3,4-Dimethoxybenzoyl)piperazin-1-yl]-2-phenyl-1,3-oxazole-4-carbonitrile
Description
5-[4-(3,4-Dimethoxybenzoyl)piperazin-1-yl]-2-phenyl-1,3-oxazole-4-carbonitrile is a heterocyclic compound featuring a central 1,3-oxazole core substituted with a phenyl group at position 2, a carbonitrile group at position 4, and a piperazine moiety at position 5. The piperazine ring is further functionalized with a 3,4-dimethoxybenzoyl group.
Properties
IUPAC Name |
5-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-2-phenyl-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O4/c1-29-19-9-8-17(14-20(19)30-2)22(28)26-10-12-27(13-11-26)23-18(15-24)25-21(31-23)16-6-4-3-5-7-16/h3-9,14H,10-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCIYTTAEJOHCTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=C(N=C(O3)C4=CC=CC=C4)C#N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-[4-(3,4-Dimethoxybenzoyl)piperazin-1-yl]-2-phenyl-1,3-oxazole-4-carbonitrile typically involves multiple steps. One common synthetic route starts with the preparation of the piperazine derivative, followed by the introduction of the 3,4-dimethoxybenzoyl group. The phenyl group is then attached to the oxazole ring, and finally, the carbonitrile group is introduced. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Hydrolysis: The carbonitrile group can be hydrolyzed to form corresponding carboxylic acids under acidic or basic conditions.
Common reagents used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown promise in biological assays, particularly in the study of enzyme inhibition and receptor binding.
Medicine: It is being investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-[4-(3,4-Dimethoxybenzoyl)piperazin-1-yl]-2-phenyl-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific biological context, but studies have shown that it can interact with dopamine receptors, potentially influencing neurotransmitter signaling pathways .
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups (e.g., F, Cl) : The 4-fluorobenzoyl analog (MW 407.40) exhibits higher lipophilicity compared to the 3,4-dimethoxy variant (methoxy groups are electron-donating), which may enhance blood-brain barrier penetration .
- Methoxy Groups : The 3,4-dimethoxy substitution likely improves solubility due to increased polarity, though this remains speculative without direct data.
Variations in the Oxazole Substituents
The 2-phenyl group and 4-carbonitrile moiety are conserved in most analogs, but substitutions at other positions modulate activity:
- 2-Furyl vs.
- Ethenyl Extensions : Compounds like 5-[4-(4-fluorobenzoyl)piperazin-1-yl]-2-[(E)-2-(4-fluorophenyl)ethenyl]-1,3-oxazole-4-carbonitrile (MW 472.46, CAS 941010-23-7) incorporate conjugated ethenyl groups, which may enhance fluorescence properties or binding affinity through π-π interactions .
Research Findings and Limitations
- Biological Activity: No direct bioactivity data exists for the 3,4-dimethoxybenzoyl variant. However, analogs with chlorobenzoyl groups (e.g., 903856-56-4) are often screened for pesticidal or antimicrobial activity .
- Screening Data : A 2025 screening study () identified compounds like 5-[4-(3-chlorobenzoyl)piperazin-1-yl]-2-[2-(4-fluorophenyl)ethenyl]-1,3-oxazole-4-carbonitrile (MW 436.87) with available quantities (71 mg), suggesting its prioritization in preclinical assays .
Critical Gaps :
- No pharmacokinetic or toxicity data for the 3,4-dimethoxy derivative.
- Limited mechanistic studies on the role of methoxy groups in target engagement.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
